Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound centers on a six-membered piperidine ring. Position 1 of the ring is functionalized with a tert-butoxycarbonyl (Boc) group, while position 3 hosts a secondary amine linked to a 2-fluorobenzyl substituent. The IUPAC name systematically describes this structure: tert-butyl 3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate.
Key structural features include:
- Piperidine Core : A saturated heterocycle with one nitrogen atom, contributing to the compound’s basicity.
- Boc Protecting Group : The tert-butyl carbonate at position 1 enhances steric bulk and protects the amine during synthetic steps.
- 2-Fluorobenzylamino Group : A fluorinated aromatic moiety at position 3, influencing electronic properties and potential bioactivity.
The molecular formula $$ \text{C}{17}\text{H}{25}\text{FN}2\text{O}2 $$ corroborates these substituents, with the fluorine atom contributing to the compound’s polarity and metabolic stability.
Crystallographic Characterization and Stereochemical Considerations
While crystallographic data for this compound remain unpublished, analogous piperidine derivatives exhibit chair conformations with axial or equatorial substituent orientations. For example, the (S)-enantiomer of tert-butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate (CAS 1286209-32-2) demonstrates how stereochemistry at position 3 affects molecular packing and hydrogen-bonding networks.
Stereochemical analysis of the 2-fluorobenzylamino group reveals potential for axial chirality, though the compound’s synthetic route (e.g., racemic vs. enantioselective) determines its stereoisomeric purity. In related structures, such as (R)-tert-butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate (CAS 1286209-01-5), stereocenters influence pharmacological target selectivity.
Comparative Analysis with Related Piperidine Carboxylate Derivatives
This compound belongs to a broader class of fluorinated piperidine carboxylates. Structural variations among analogues impact reactivity and bioactivity:
Substituent Positioning : Moving the fluorine from ortho to para (e.g., 1286209-32-2) alters electronic effects, potentially enhancing dipole interactions in biological systems.
Ring Size Variations : Replacing piperidine with pyrrolidine (e.g., 1286209-01-5) reduces ring flexibility, affecting conformational dynamics and binding affinity.
Stereochemical Impact : Enantiomers like (S)-tert-butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate exhibit distinct biological profiles compared to their (R)-counterparts, underscoring the importance of chiral synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723089 | |
| Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-83-0 | |
| Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology
This method leverages reductive amination to form the secondary amine at the piperidine C3 position.
Steps :
- Protection of Piperidine Nitrogen :
Piperidin-3-one is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine) to yield tert-butyl piperidin-3-one-1-carboxylate. - Reductive Amination :
The ketone is reacted with 2-fluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol at 25°C for 12–24 hours.
Reaction Scheme :
$$
\text{tert-Butyl piperidin-3-one-1-carboxylate} + \text{2-Fluorobenzylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}
$$
Conditions :
Advantages :
- High atom economy.
- Avoids harsh alkylation conditions.
Alkylation of Boc-Protected 3-Aminopiperidine
Methodology
This route involves direct alkylation of a pre-formed 3-aminopiperidine intermediate.
Steps :
- Synthesis of 3-Aminopiperidine :
Piperidine-3-carboxylic acid is converted to 3-aminopiperidine via Curtius rearrangement or Hofmann degradation. - Boc Protection :
The piperidine nitrogen is protected with Boc₂O in DCM/triethylamine. - Alkylation :
Boc-protected 3-aminopiperidine reacts with 2-fluorobenzyl bromide in DCM using potassium carbonate (K₂CO₃) as a base.
Reaction Scheme :
$$
\text{Boc-3-aminopiperidine} + \text{2-Fluorobenzyl bromide} \xrightarrow{\text{K₂CO₃, DCM}} \text{Target Compound}
$$
Conditions :
- Solvent: Dichloromethane
- Base: K₂CO₃
- Temperature: 0°C to room temperature
- Yield: 62–70%
Advantages :
- Straightforward purification.
- Scalable for industrial production.
Substitution Followed by Alkylation
Methodology
This method introduces the amino group via nucleophilic substitution before alkylation.
Steps :
- Synthesis of 3-Hydroxypiperidine-1-carboxylate :
Piperidine-3-ol is protected with Boc₂O. - Mesylation :
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine. - Azide Substitution :
Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 6 hours forms the azide intermediate. - Reduction to Amine :
The azide is reduced to amine using hydrogenation (H₂/Pd-C) or triphenylphosphine (PPh₃). - Alkylation :
The amine is alkylated with 2-fluorobenzyl bromide as in Method 2.
Reaction Scheme :
$$
\text{Boc-3-mesyloxypiperidine} \xrightarrow{\text{NaN₃}} \text{Boc-3-azidopiperidine} \xrightarrow{\text{H₂/Pd-C}} \text{Boc-3-aminopiperidine} \xrightarrow{\text{2-Fluorobenzyl bromide}} \text{Target Compound}
$$
Conditions :
Advantages :
- Compatible with diverse substitution patterns.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Boc protection, reductive amination | 68–75% | Moderate | High |
| Direct Alkylation | Boc protection, alkylation | 62–70% | Low | Industrial |
| Substitution-Alkylation | Mesylation, azidation, reduction | 58–65% | High | Moderate |
Mechanistic Insights
Reductive Amination
The reaction proceeds via imine formation between the ketone and 2-fluorobenzylamine, followed by reduction to the secondary amine. Acetic acid protonates the imine intermediate, enabling hydride transfer from NaBH₃CN.
Alkylation
The Boc-protected amine acts as a nucleophile, displacing bromide from 2-fluorobenzyl bromide in an SN2 mechanism. Polar aprotic solvents (e.g., DCM) stabilize the transition state.
Scientific Research Applications
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 2-fluorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects compared to 3,4-difluorinated analogues (e.g., ), which may enhance metabolic stability but reduce solubility.
- Boc Protection : All analogues retain the Boc group, ensuring consistent deprotection strategies (e.g., TFA treatment) during downstream functionalization .
Comparison of Reaction Conditions
Key Findings :
- DMF Dominance : Most syntheses use DMF as a polar aprotic solvent, facilitating nucleophilic substitutions .
- Catalyst Use : Palladium/copper systems are critical for coupling reactions in heterocyclic derivatives (e.g., ).
Physicochemical and Spectral Data
Insights :
- The 2-fluorophenyl group in the target compound would likely show distinct aromatic proton splits (e.g., meta-fluorine coupling) compared to non-fluorinated analogues .
- Boc-group protons consistently appear as singlets near δ 1.4 ppm across analogues .
Biological Activity
Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate (CAS No. 1286209-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.39 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl ester and a 2-fluorophenylmethyl amino group, which may contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing fluorophenyl groups have shown enhanced activity against various viral strains. The presence of the fluorine atom is hypothesized to increase the lipophilicity and binding affinity of the compound to viral proteins, thereby enhancing its efficacy.
Anticancer Potential
Research has demonstrated that piperidine derivatives can exhibit anticancer activity. For example, compounds with similar piperidine structures have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Biological Activities of this compound
Case Study 1: Antiviral Efficacy
A study published in MDPI assessed various piperidine derivatives for their antiviral properties against the influenza virus. This compound was included in the screening, showing promising results with an IC50 value indicating effective inhibition at low concentrations. The structural modifications contributed to enhanced binding interactions with viral proteins.
Case Study 2: Anticancer Activity
In a preclinical study, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic agent.
Research Findings
Research indicates that modifications on the piperidine structure can lead to varied biological activities. The incorporation of fluorinated aromatic groups appears to enhance both antiviral and anticancer effects. Further studies are necessary to elucidate the precise mechanisms involved and optimize the compound for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
